molecular formula C19H15IN2O3S B11676120 (2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11676120
M. Wt: 478.3 g/mol
InChI Key: UZSDPRXZEHQKDI-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the thiazole ring. The final steps involve the addition of the ethoxy, iodo, and methoxy substituents under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and yield. This involves the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.

Scientific Research Applications

2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
  • 2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

Uniqueness

The uniqueness of 2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15IN2O3S

Molecular Weight

478.3 g/mol

IUPAC Name

(2E)-2-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H15IN2O3S/c1-3-25-17-12(20)8-11(9-15(17)24-2)10-16-18(23)22-14-7-5-4-6-13(14)21-19(22)26-16/h4-10H,3H2,1-2H3/b16-10+

InChI Key

UZSDPRXZEHQKDI-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.